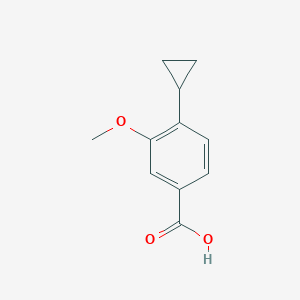
Tris(ethylenediamine)rhodium(III)chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(ethylenediamine)rhodium(III)chloride is a useful research compound. Its molecular formula is C6H24Cl3N6Rh and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反应分析
Types of Reactions: Tris(ethylenediamine)rhodium(III)chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons.
Substitution: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination compounds[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands like phosphines and amines can replace the chloride ions under appropriate conditions[][1].
科学研究应用
Tris(ethylenediamine)rhodium(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbonylation reactions[][1].
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes[][1].
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and other cellular targets[][1].
Industry: It is used in the preparation of other rhodium complexes and as a catalyst in industrial chemical processes[][1].
相似化合物的比较
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II)chloride: Contains nickel instead of rhodium.
Tris(ethylenediamine)platinum(IV)chloride: Platinum-based complex with similar coordination environment[][1].
属性
分子式 |
C6H24Cl3N6Rh |
|---|---|
分子量 |
389.6 g/mol |
IUPAC 名称 |
ethane-1,2-diamine;trichlororhodium |
InChI |
InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI 键 |
KBEIBVHFOZFPEB-UHFFFAOYSA-K |
规范 SMILES |
C(CN)N.C(CN)N.C(CN)N.Cl[Rh](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


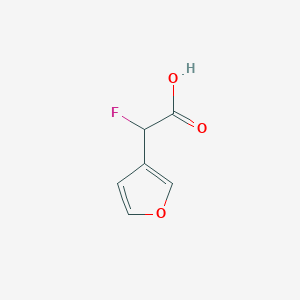
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
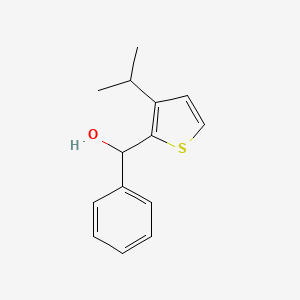
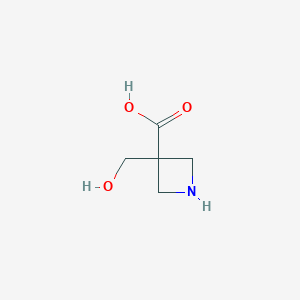
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)


![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

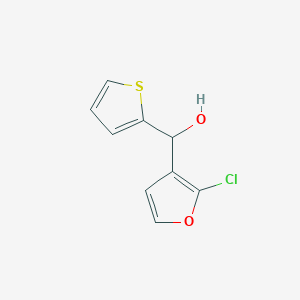
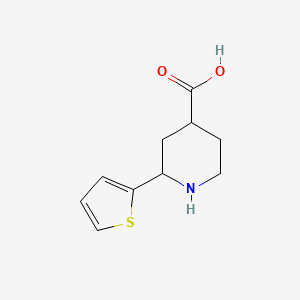
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

